5-ethyl-1-isopropyl-1H-pyrazole
CAS No.:
Cat. No.: VC13284026
Molecular Formula: C8H14N2
Molecular Weight: 138.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H14N2 |
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Molecular Weight | 138.21 g/mol |
IUPAC Name | 5-ethyl-1-propan-2-ylpyrazole |
Standard InChI | InChI=1S/C8H14N2/c1-4-8-5-6-9-10(8)7(2)3/h5-7H,4H2,1-3H3 |
Standard InChI Key | FFRURPBNKDRDMQ-UHFFFAOYSA-N |
SMILES | CCC1=CC=NN1C(C)C |
Canonical SMILES | CCC1=CC=NN1C(C)C |
Introduction
Structural and Molecular Characteristics
Spectroscopic Properties
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NMR Spectroscopy:
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NMR spectra would display signals for the ethyl group’s methylene protons (~2.5 ppm, quartet) and methyl protons (~1.2 ppm, triplet). The isopropyl group’s methine proton appears as a septet near 3.0 ppm, with methyl protons at ~1.4 ppm (doublet).
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NMR would show carbons for the pyrazole ring (105–150 ppm), ethyl carbons (~15–25 ppm), and isopropyl carbons (~20–30 ppm).
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IR Spectroscopy: Stretching vibrations for C–N (1,250–1,350 cm) and C–H (2,850–3,000 cm) bonds are characteristic.
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis of 5-ethyl-1-isopropyl-1H-pyrazole typically involves cyclocondensation reactions. A representative protocol adapted from related pyrazole syntheses includes:
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Formation of the Pyrazole Core:
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Functionalization:
Optimization Strategies
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Temperature Control: Maintaining reaction temperatures below 15°C during cyclization minimizes side reactions .
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Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.
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Yield Improvements: Adjusting stoichiometric ratios (e.g., 1.5:1 methylhydrazine-to-diketone) increases yields to 70–80% .
Physicochemical Properties
Property | Value/Description |
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Molecular Weight | 138.21 g/mol |
Melting Point | Not reported (estimated 45–55°C) |
Solubility | Soluble in DMSO, DMF; sparingly in HO |
Stability | Stable under inert atmospheres |
Reactivity and Mechanistic Insights
Electrophilic Substitution
The electron-rich pyrazole ring undergoes electrophilic substitution at the 4-position. For example, nitration with HNO/HSO yields 4-nitro derivatives, while halogenation produces 4-halo compounds.
Biological Mechanism
In vitro studies suggest that 5-ethyl-1-isopropyl-1H-pyrazole inhibits cyclooxygenase-2 (COX-2) by occupying the enzyme’s active site, thereby reducing prostaglandin synthesis and inflammation . The isopropyl group enhances binding affinity through hydrophobic interactions with COX-2’s hydrophobic pocket .
Applications in Medicinal Chemistry
Anti-Inflammatory Agents
Derivatives of 5-ethyl-1-isopropyl-1H-pyrazole show COX-2 selectivity ratios >10, comparable to celecoxib, making them candidates for non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
Structural analogs exhibit minimum inhibitory concentrations (MICs) of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, likely via disruption of microbial cell membrane integrity.
Future Directions
Drug Development
Optimizing substituents to improve bioavailability and reduce off-target effects is a priority. Computational modeling (e.g., molecular docking) could guide structural modifications.
Catalysis
The compound’s ability to coordinate transition metals (e.g., Pd, Cu) warrants exploration in cross-coupling reactions.
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